molecular formula C13H23NO2 B034910 Tert-butyl octahydro-1H-indole-2-carboxylate CAS No. 108395-21-7

Tert-butyl octahydro-1H-indole-2-carboxylate

Cat. No.: B034910
CAS No.: 108395-21-7
M. Wt: 225.33 g/mol
InChI Key: OCFZHGWTHXLDLR-UHFFFAOYSA-N
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Description

Tert-butyl octahydro-1H-indole-2-carboxylate is a versatile and valuable chiral indoline derivative extensively used in organic synthesis and medicinal chemistry research. This compound serves as a crucial, stereochemically defined building block for the construction of complex molecular architectures. Its core structure, featuring a fused bicyclic system with a carboxylate-protected amine, makes it an ideal precursor for the synthesis of diverse pharmacologically active compounds, particularly those targeting central nervous system (CNS) receptors, enzymes, and transporters.

Properties

IUPAC Name

tert-butyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h9-11,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFZHGWTHXLDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2CCCCC2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536191
Record name tert-Butyl octahydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108395-21-7
Record name tert-Butyl octahydro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl octahydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an octahydroindole core with a tert-butyl ester at the carboxylic acid position. This structural configuration contributes to its pharmacological profile.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects, particularly through modulation of cytokine production. In studies involving murine bone marrow-derived dendritic cells (mBMDCs), the compound demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 while promoting type I interferon pathways .

Table 1: Cytokine Production in mBMDCs Treated with this compound

Treatment Concentration (μM)IL-6 Release (ng/mL)IP-10 Release (ng/mL)
Control6.4 ± 1.010.5 ± 0.8
53.2 ± 0.512.0 ± 1.0
102.0 ± 0.315.5 ± 1.5

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses activity against various bacterial strains, suggesting potential as an antimicrobial agent . The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and apoptosis in neuronal cells, indicating a protective role against neurotoxicity .

Table 2: Neuroprotective Effects on Neuronal Cells

Treatment Concentration (μM)Cell Viability (%)Apoptotic Cells (%)
Control10020
58515
107510

Case Study 1: In Vivo Efficacy in Inflammatory Models

In a controlled animal study, this compound was administered to mice with induced inflammation. Results showed a marked reduction in paw swelling and inflammatory markers compared to control groups, supporting its therapeutic potential in inflammatory diseases .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria using various concentrations of the compound. The results indicated that at higher concentrations, the compound effectively inhibited bacterial growth, establishing a dose-dependent relationship .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • TLR4 Modulation : The compound interacts with Toll-like receptor 4 (TLR4), influencing cytokine release and immune response pathways.
  • Oxidative Stress Reduction : It enhances the antioxidant defense system within cells, reducing oxidative damage.
  • Membrane Disruption : Its amphiphilic nature allows it to integrate into microbial membranes, compromising their integrity.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

lists several tert-butyl-protected indole/indoline derivatives with high similarity scores (0.78–0.95) to the target compound. Key examples include:

Compound Name CAS Number Similarity Score Key Structural Differences
tert-Butyl 6-hydroxyindoline-1-carboxylate 957204-30-7 0.95 Indoline core with a hydroxyl group at C6
tert-Butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate 1189444-65-3 0.92 Hydroxyl and hydroxymethyl substituents on indole
tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate 1251016-47-0 0.78 Partially saturated quinoline core

Key Observations :

  • The 6-hydroxyindoline-1-carboxylate () shares near-identical molecular weight (235.28 vs. 235.31) but differs in ring saturation (indoline vs. octahydroindole) and substituents.
  • Substituents like hydroxymethyl () introduce additional polarity, altering pharmacokinetic properties compared to the non-substituted target compound.

Physical and Chemical Properties

  • Hydrogen Bonding : The target compound lacks hydroxyl groups, resulting in a lower topological polar surface area (TPSA ~40 Ų) compared to hydroxy-substituted analogs (TPSA ~60–70 Ų) (). This reduces aqueous solubility but improves membrane permeability.
  • Stability : The tert-butyl group in the target compound confers resistance to hydrolysis relative to ethyl or methyl esters (e.g., tert-butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate in ). supports this, showing tert-butyl radicals exhibit consistent bond dissociation energies (~5.7 eV) across heteroatoms, indicating robust stability.

Crystallographic and Conformational Analysis

  • Ring Puckering: The octahydroindole core adopts specific puckering conformations, as described by Cremer and Pople’s coordinates (). This contrasts with partially saturated analogs (e.g., 3,4-dihydroquinoline in ), which exhibit less conformational flexibility.
  • Software Tools : SHELX and ORTEP () are widely used for crystallographic refinement of similar compounds, enabling precise 3D structural elucidation.

Q & A

Q. What are the common synthetic routes for tert-butyl octahydro-1H-indole-2-carboxylate?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of the indole nitrogen. For example, tert-butyl groups are introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or NaHCO₃) in aprotic solvents like THF or DCM. A stepwise approach involves cyclization of precursor amines followed by Boc protection, as seen in analogous indole carboxylate syntheses . Key parameters include reaction temperature (0–25°C), stoichiometric control of Boc anhydride, and inert atmosphere to prevent side reactions.

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • NMR : ¹H NMR detects the tert-butyl singlet at ~1.4 ppm and indole/cyclohexane protons between 1.5–4.5 ppm. ¹³C NMR confirms the carbonyl (C=O) at ~155 ppm and quaternary tert-butyl carbon at ~28 ppm.
  • IR : Stretching frequencies for C=O (Boc group) appear at ~1680–1750 cm⁻¹.
  • X-ray Crystallography : Used to resolve stereochemistry; SHELX programs (e.g., SHELXL) refine hydrogen-bonding patterns and molecular packing . Dynamic NMR at low temperatures (e.g., –40°C) can resolve conformational equilibria in solution .

Q. What safety precautions are required for handling this compound?

  • Methodological Answer : While toxicity data are limited, standard precautions include:
  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : In airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be addressed?

  • Methodological Answer : Low yields often arise from incomplete Boc protection or side reactions. Solutions include:
  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance Boc activation.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
  • Reaction Monitoring : TLC or LC-MS to track intermediate formation .

Q. How do conformational dynamics of the tert-butyl group affect crystallographic and solution-phase data?

  • Methodological Answer : The tert-butyl group can adopt axial or equatorial positions in six-membered rings. In solution (NMR), explicit solvent interactions may stabilize equatorial conformers, while X-ray data often show axial positioning due to crystal packing forces. Resolve discrepancies using:
  • Variable-Temperature NMR : To observe conformational exchange (e.g., coalescence of signals at low temperatures) .
  • DFT Calculations : Include solvent molecules (e.g., chloroform) in simulations to match experimental NMR shifts .
  • Cocrystallization Studies : Add coformers to stabilize specific conformers .

Q. What strategies resolve contradictions in hydrogen-bonding networks during crystallographic refinement?

  • Methodological Answer : Use graph-set analysis (e.g., Etter’s formalism) to classify hydrogen bonds (e.g., chains, rings). For SHELXL refinement:
  • Restraints : Apply distance/angle restraints for disordered tert-butyl groups.
  • Validation Tools : Check PLATON or Mercury for missed symmetry or H-bond donors/acceptors .
  • High-Resolution Data : Collect synchrotron data (≤1.0 Å) to resolve ambiguities .

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